molecular formula C20H20ClN5O B4792382 6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4792382
M. Wt: 381.9 g/mol
InChI Key: LEBSEIOROVZISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolone family. This compound has been widely studied for its potential use in scientific research due to its unique chemical properties. In

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide involves the inhibition of DNA gyrase and topoisomerase IV enzymes. These enzymes are responsible for the replication and transcription of DNA in bacterial cells. Inhibition of these enzymes leads to the disruption of DNA synthesis and cell death.
Biochemical and Physiological Effects:
6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of DNA gyrase and topoisomerase IV enzymes. Physiologically, it has been shown to have antibacterial, antifungal, and antiviral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potent antibacterial, antifungal, and antiviral properties. It is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of this compound include its limited solubility in water and its potential to cause resistance in bacterial cells.

Future Directions

There are several future directions for the use of 6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in scientific research. One potential direction is the development of new drugs for the treatment of tuberculosis and malaria. Another potential direction is the use of this compound in the development of new antibiotics. Additionally, this compound may have potential as an antifungal and antiviral agent. Further studies are needed to explore these potential uses.
Conclusion:
In conclusion, 6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to possess antibacterial, antifungal, and antiviral properties and has been used in the development of new drugs for the treatment of various diseases. Further studies are needed to explore the potential uses of this compound in scientific research.

Scientific Research Applications

6-chloro-N-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to possess antibacterial, antifungal, and antiviral properties. It has been used in the development of new drugs for the treatment of various diseases such as cancer, tuberculosis, and malaria.

properties

IUPAC Name

6-chloro-N-(4-methylpiperazin-1-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-25-7-9-26(10-8-25)24-20(27)17-12-19(14-3-2-6-22-13-14)23-18-5-4-15(21)11-16(17)18/h2-6,11-13H,7-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSEIOROVZISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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